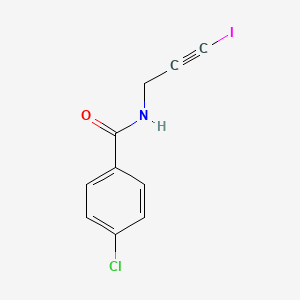![molecular formula C10H12N2O2 B14501001 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane CAS No. 64340-65-4](/img/structure/B14501001.png)
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of isocyanate groups at the 2 and 3 positions, along with a methyl group at the 7 position, makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane typically involves the reaction of 7-methylbicyclo[2.2.1]heptane-2,3-diol with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of intermediate chloroformates, which are subsequently converted to isocyanates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.
Polymerization: The isocyanate groups can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of urethanes.
Catalysts: Such as dibutyltin dilaurate, which can be used to accelerate the polymerization reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Aplicaciones Científicas De Investigación
2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in drug delivery systems due to its stable bicyclic structure.
Industry: Widely used in the production of polyurethanes, which have applications in various sectors including automotive, construction, and textiles.
Mecanismo De Acción
The mechanism of action of 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The rigid bicyclic structure of the compound also contributes to its stability and reactivity.
Comparación Con Compuestos Similares
- 2,3-Diisocyanato-2-methylbicyclo[2.2.1]heptane
- 2,3-Diisocyanato-7-oxabicyclo[2.2.1]heptane
Comparison:
- 2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane is unique due to the presence of a methyl group at the 7 position, which can influence its reactivity and physical properties compared to other similar compounds.
- 2,3-Diisocyanato-2-methylbicyclo[2.2.1]heptane lacks the methyl group at the 7 position, which may result in different steric and electronic effects.
- 2,3-Diisocyanato-7-oxabicyclo[2.2.1]heptane contains an oxygen atom in the bicyclic framework, which can significantly alter its chemical behavior and applications.
Propiedades
Número CAS |
64340-65-4 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2,3-diisocyanato-7-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H12N2O2/c1-6-7-2-3-8(6)10(12-5-14)9(7)11-4-13/h6-10H,2-3H2,1H3 |
Clave InChI |
YLXKGIZZJOUCHP-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC1C(C2N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


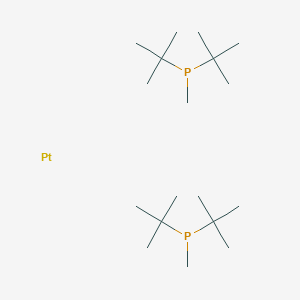

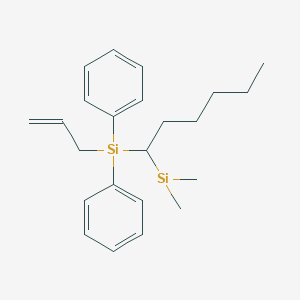

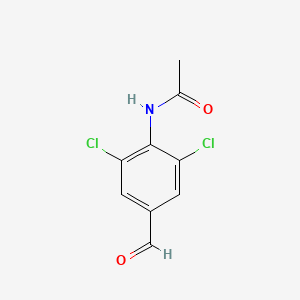
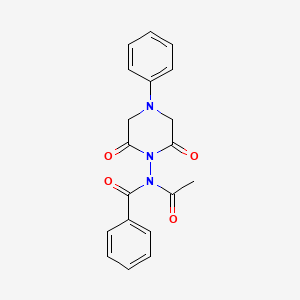

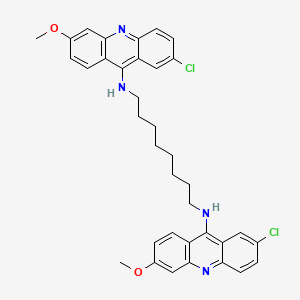
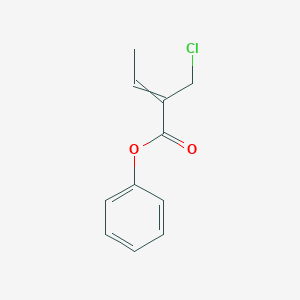

![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)

